2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide
Description
This compound features a pyrrolo[2,3-b]quinoxaline core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, and 3 of the quinoxaline moiety. Key structural elements include:
- m-Tolyl substitution (meta-methylphenyl) at position 1: Introduces steric bulk and modulates lipophilicity.
- Carboxylic acid amide at position 3: The amide is conjugated to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, a substituted pyrazole derivative. This pyrazole moiety likely contributes to target binding via π-π stacking and hydrophobic interactions.
Properties
Molecular Formula |
C29H25N7O2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H25N7O2/c1-17-10-9-13-20(16-17)35-26(30)23(25-27(35)32-22-15-8-7-14-21(22)31-25)28(37)33-24-18(2)34(3)36(29(24)38)19-11-5-4-6-12-19/h4-16H,30H2,1-3H3,(H,33,37) |
InChI Key |
OKAYTTQWQZDENI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)N |
Origin of Product |
United States |
Preparation Methods
Clauson-Kaas Reaction for Pyrrole Formation
The pyrrole ring is synthesized via the Clauson-Kaas reaction using 2-nitroaniline and 2,5-dimethoxytetrahydrofuran (DMTHF) in glacial acetic acid (yield: 85–88%). Nitro group reduction (H₂/Pd-C, EtOAc) yields the corresponding 2-aminophenylpyrrole intermediate.
Vilsmeier-Haack Formylation
Formylation at position 3 is achieved using DMF/POCl₃ at 0–5°C, introducing a formyl group (yield: 70–85%). Subsequent oxidation with KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid (yield: 78%).
Regioselective Amination
The amino group at position 2 is introduced via nitrosation (NaNO₂/HCl) followed by reduction with SnCl₂ (yield: 65%).
Synthesis of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine
Pyrazole Ring Formation
Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate (yield: 82%). Methylation with methyl iodide/K₂CO₃ in acetone yields the 1,5-dimethyl derivative (yield: 75%).
Nitration and Reduction
Nitration with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, followed by catalytic hydrogenation (H₂, Pd/C) to the amine (yield: 68%).
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The pyrrolo-quinoxaline-3-carboxylic acid (1.0 eq) is activated with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DCM. The pyrazole-4-amine (1.05 eq) is added with triethylamine (2.5 eq) at 0°C, stirring for 12 h (yield: 74%).
Mixed Anhydride Method
Alternative activation using ClCO₂iBu in THF with N-methylmorpholine, followed by amine addition (yield: 69%).
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
Single-crystal X-ray analysis confirms the planar pyrrolo-quinoxaline core (dihedral angle: 8.2° with pyrazole) and intermolecular N—H···O hydrogen bonds (2.89 Å).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.35 (m, 9H, aromatic), 4.12 (s, 3H, N-CH₃), 2.41 (s, 3H, Ar-CH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt coupling | Amide formation | 74 | 98.5 |
| Buchwald-Hartwig amination | m-Tolyl introduction | 58 | 97.8 |
| Mixed anhydride | Carboxylic acid activation | 69 | 96.2 |
Challenges and Optimization Strategies
-
Regioselectivity in pyrrole-quinoxaline fusion : Optimized by controlling stoichiometry of DMTHF and reaction temperature.
-
Steric hindrance during amidation : Additive use of DMAP improves coupling efficiency by 12–15%.
-
Crystallization issues : Recrystallization from ethanol/acetone (1:1) yields high-purity product (99.1%) .
Chemical Reactions Analysis
Oxidation and Reduction: These compounds can undergo redox reactions, making them versatile in synthetic chemistry.
Substitution Reactions: Substituents on the aromatic rings can be modified through substitution reactions.
Palladium Catalysts: Used for C-C bond formation.
Hydrazine: Employed in the synthesis of pyrrolo[2,3-b]quinoxalines.
Aryl and Vinyl Halides: React with quinoxaline derivatives to introduce functional groups.
Major Products: The major products depend on the specific synthetic pathway and substituents. Variations in substituents lead to diverse derivatives with distinct properties.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrroloquinoxaline derivatives, including 2-amino-1-m-tolyl derivatives. These compounds have been shown to inhibit receptor tyrosine kinases, which play a critical role in cancer cell proliferation and survival. For example:
- Case Study : A series of pyrrolo[2,3-b]quinoxaline derivatives were synthesized and tested against human cancer cell lines such as PC3 (prostate), Caco-2 (colorectal), and HeLa (cervical). Several compounds demonstrated significant anti-proliferative activity against these cell lines .
Neuropharmacological Agents
The compound also shows promise as a modulator of neurotransmitter systems , particularly GABA receptors. Research indicates that derivatives can influence neuronal signaling pathways, potentially leading to therapeutic applications in neurological disorders.
Synthetic Routes
The synthesis of 2-amino-1-m-tolyl derivatives typically involves several methods:
- Condensation Reactions : Formation of the pyrroloquinoxaline framework through the condensation of amines with carbonyl compounds.
- Cyclization Techniques : Employing hydrazine derivatives to create the pyrazole ring fused with the quinoxaline structure.
- Functional Group Modifications : Post-synthetic modifications like acylation or alkylation are used to enhance biological activity .
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-1-m-tolyl derivative | Structure | Inhibitor of receptor tyrosine kinases | Contains m-tolyl group enhancing specificity |
| 2-Amino-1-(o-tolyl) derivative | Structure | Inhibitor of Eph receptor kinases | Enhanced binding affinity due to structural modifications |
Research Insights
Recent studies have employed advanced techniques such as surface plasmon resonance and X-ray crystallography to elucidate the binding mechanisms of these compounds to target proteins. These insights are pivotal for understanding how structural modifications can enhance or diminish biological activity .
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[2,3-b]quinoxaline Derivatives
Key Observations :
Methoxy groups (as in 25Q) increase polarity, which may enhance solubility but reduce membrane permeability .
Amide vs. Ester Functionalization: The pyrazolyl-amide in the target compound is more metabolically stable than esters (e.g., ethyl ester in ), which are prone to hydrolysis in vivo . Thiophene-containing amides (e.g., ZINC02343433) introduce sulfur atoms capable of unique non-covalent interactions (e.g., van der Waals, dipole-dipole) but may exhibit higher toxicity risks .
Pyrazole vs. Simpler Amides :
- The 1,5-dimethyl-3-oxo-2-phenylpyrazole group in the target compound adds conformational rigidity and aromaticity, favoring interactions with hydrophobic enzyme pockets. This contrasts with simpler carboxamides (e.g., 25Q), which lack such complexity .
Spectroscopic and Physicochemical Properties
Table 2: FT-IR and Molecular Property Comparison
Key Observations :
- The C=O stretch in the target compound’s pyrazole moiety aligns with reported values (~1630 cm⁻¹) for similar heterocycles, confirming structural consistency .
Biological Activity
2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article synthesizes current research findings regarding its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O3, with a molecular weight of approximately 396.45 g/mol. The structure features a bicyclic framework comprising pyrrole and quinoxaline moieties, with an amino group and carboxylic acid functionality that contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that pyrroloquinoxaline derivatives exhibit significant anticancer activity. A study tested various derivatives against human cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cells. Notably, certain compounds demonstrated anti-proliferative effects, inhibiting cell growth effectively at low concentrations. For instance, specific derivatives showed IC50 values ranging from 5 to 15 µM against these cell lines .
The mechanism through which these compounds exert their anticancer effects primarily involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and survival. Binding studies utilizing techniques such as surface plasmon resonance and X-ray crystallography have elucidated the binding affinities of these compounds to various RTKs, indicating how structural modifications can influence biological activity .
Neuropharmacological Effects
In addition to anticancer properties, derivatives of this compound have been explored for their neuropharmacological potential. They may act as modulators of neurotransmitter systems, particularly GABA receptors. This suggests a dual role in both cancer treatment and neurological disorders .
Synthesis Methods
The synthesis of 2-amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline derivatives typically involves:
- Condensation Reactions : The reaction between appropriate amines and carbonyl compounds forms the pyrroloquinoxaline framework.
- Cyclization Techniques : Utilizing hydrazine derivatives can lead to the formation of the pyrazole ring fused with the quinoxaline structure.
- Functional Group Modifications : Post-synthetic modifications like acylation or alkylation can enhance biological activity by introducing additional functional groups .
Case Studies
Several case studies highlight the biological efficacy of related pyrroloquinoxaline compounds:
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 3c | PC3 | 10 | Anti-proliferative |
| Compound 4a | Caco-2 | 12 | Anti-proliferative |
| Compound 3g | HeLa | 8 | Anti-proliferative |
These results underscore the potential of these compounds as therapeutic agents in oncology.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis of this compound involves two critical steps: (1) constructing the pyrrolo[2,3-b]quinoxaline core and (2) forming the amide bond with the pyrazolone moiety.
- Pyrroloquinoxaline synthesis : Start with a Buchwald-Hartwig coupling or condensation reaction to assemble the quinoxaline ring, ensuring regioselectivity for the m-tolyl substituent .
- Amide formation : Use coupling reagents like EDC/HOBt or PyBOP under inert conditions. General Procedure F1 (amide formation via activated esters) from analogous studies can be adapted, with purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Optimization : Apply statistical experimental design (e.g., response surface methodology) to minimize side products. Key variables include reaction temperature, stoichiometry of reagents, and solvent polarity .
Q. How should researchers characterize this compound’s purity and structural integrity?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the pyrroloquinoxaline scaffold and amide bond. For example, the pyrazolone ring’s NH proton typically appears as a singlet near δ 12.4–13.0 ppm in DMSO-d6 .
- HPLC/LCMS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify purity (>95%) and molecular weight .
- Elemental analysis : Validate empirical formula accuracy (deviation <0.4%) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Test in DMSO (primary stock solvent), followed by aqueous buffers (pH 4–9). If precipitation occurs, use co-solvents like ethanol or PEG-400 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Pyrazolone derivatives are prone to hydrolysis under acidic/basic conditions; store lyophilized at -20°C .
Advanced Research Questions
Q. How can reaction mechanisms for amide bond formation and substituent effects be investigated?
- Kinetic studies : Use in-situ FTIR or -NMR (if fluorinated analogs exist) to track reaction progress and identify intermediates .
- Computational modeling : Apply density functional theory (DFT) to assess electronic effects of the m-tolyl group on the pyrroloquinoxaline’s reactivity. Compare activation energies for amide coupling pathways .
- Isotopic labeling : Introduce or isotopes to trace bond formation steps via NMR or mass spectrometry .
Q. What computational tools are suitable for predicting this compound’s reactivity and bioactivity?
- Reactivity prediction : Use Gaussian or ORCA for quantum chemical calculations to map potential energy surfaces and transition states .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinase domains). Validate with experimental IC50 data .
- ADMET profiling : Leverage SwissADME or pkCSM to predict pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How should contradictory bioactivity data across assays be resolved?
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls. Use standardized positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-response curves : Perform 8-point dilution series (0.1–100 μM) to calculate EC50/IC50 values. Address outliers via Grubbs’ test .
- Mechanistic follow-up : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
